Methyl-2-(4-iodophenyl)propionate
Description
Methyl-2-(4-iodophenyl)propionate is a halogenated aromatic ester characterized by a propionate backbone, a methyl ester group, and a para-iodophenyl substituent. For example, iodophenyl-containing compounds are studied for their inhibitory effects on enzymes like monoacylglycerol lipase (MGL) and as intermediates in herbicide synthesis .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 2-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
SLZYKGNMDRJRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Halogen Choice : Iodine’s bioactivity is comparable to bromine in enzyme inhibition but offers distinct advantages in radiolabeling or heavy-atom crystallography.
Synthetic Challenges : Iodine’s reactivity demands careful handling (e.g., low-temperature reactions) to prevent dehalogenation .
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